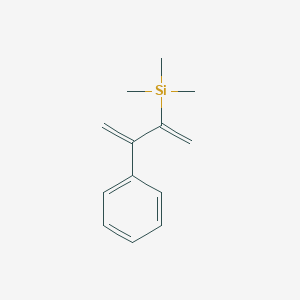
Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane: is an organosilicon compound with the molecular formula C13H18Si . It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3-phenylbuta-1,3-dien-2-yl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a Grignard reagent such as methylmagnesium bromide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Hydrosilylation: Another method involves the hydrosilylation of 3-phenylbuta-1,3-diene with trimethylsilane in the presence of a platinum catalyst. This reaction proceeds under mild conditions and offers a straightforward route to the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other functional groups. This is often achieved using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, room temperature to moderate heating.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules. It is also employed in the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules that contain silicon. Its derivatives may exhibit interesting biological activities, making it a valuable tool in medicinal chemistry.
Medicine: The compound’s derivatives are explored for their potential use in drug delivery systems and as therapeutic agents. Silicon-containing drugs often exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its unique reactivity allows for the creation of materials with enhanced durability and performance.
Mechanism of Action
The mechanism by which Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable intermediates in chemical reactions. The presence of the phenyl and butadiene groups enhances the compound’s reactivity and allows for diverse chemical transformations.
Comparison with Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Triisopropyl(trimethylsilyl)ethynylsilane
Comparison:
- Trimethyl(3-phenylbuta-1,3-dien-2-yl)silane vs. Trimethyl(phenylethynyl)silane : The former contains a butadiene group, while the latter has an ethynyl group, leading to differences in reactivity and applications.
- This compound vs. Trimethyl(4-phenylbuta-1,3-diynyl)silane : The presence of a diynyl group in the latter compound results in distinct electronic properties and reactivity patterns.
- This compound vs. Triisopropyl(trimethylsilyl)ethynylsilane : The substitution of isopropyl groups in the latter compound affects its steric and electronic characteristics, making it suitable for different synthetic applications.
Conclusion
This compound is a versatile organosilicon compound with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
190441-04-4 |
|---|---|
Molecular Formula |
C13H18Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
trimethyl(3-phenylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C13H18Si/c1-11(12(2)14(3,4)5)13-9-7-6-8-10-13/h6-10H,1-2H2,3-5H3 |
InChI Key |
TUGBHHDDJRQYCN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


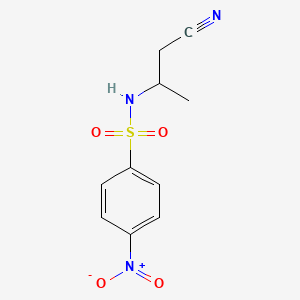
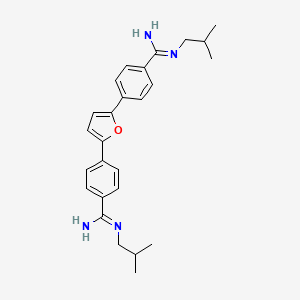
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
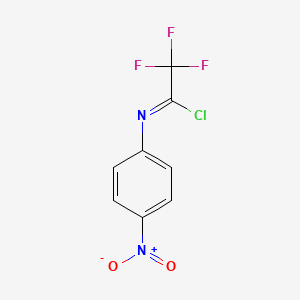
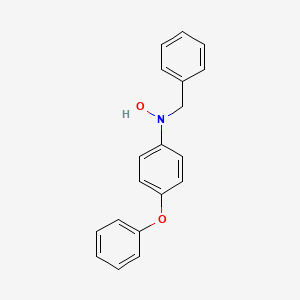
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
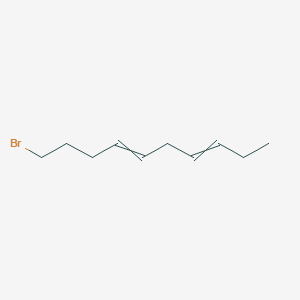
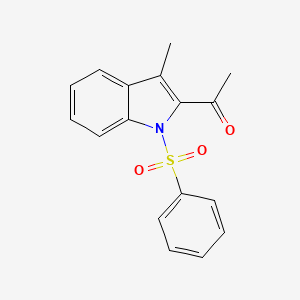
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
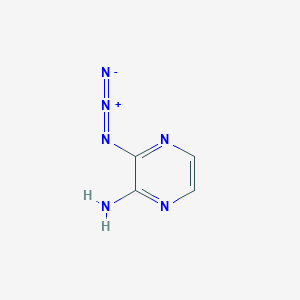
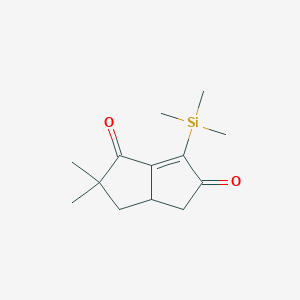
![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
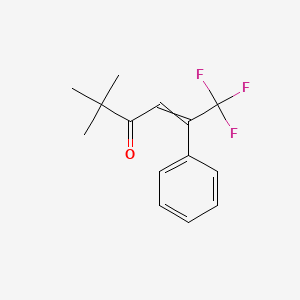
![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
